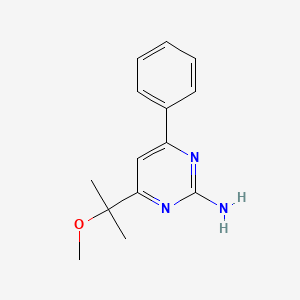![molecular formula C13H17FN2O3S B5774502 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine, also known as FPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPSP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is not fully understood. However, it is believed that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine exerts its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. In animal studies, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been shown to reduce pain and inflammation. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its versatility. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has low toxicity, which makes it a safer alternative to other compounds that have been studied for their therapeutic potential. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its low solubility, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine. One of the most promising directions is the development of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine-based drugs for the treatment of cancer. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine and to optimize its synthesis method.
Métodos De Síntesis
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzene with piperazine followed by the reaction with propionyl chloride and finally sulfonic acid. The yield of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is in the treatment of cancer. Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXMLIDLWJCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)

![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)


![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
